molecular formula C9H6ClF3O2 B6285593 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde CAS No. 1579-53-9

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde

Cat. No. B6285593
CAS RN: 1579-53-9
M. Wt: 238.6
InChI Key:
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Description

4-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde (CFTB) is a versatile and powerful chemical compound that has been used in a variety of scientific research applications. CFTB is a colorless liquid that has a strong, sweet odor and a boiling point of 163°C. It is a highly reactive compound, making it an ideal reagent for organic synthesis. CFTB has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. In addition, CFTB has been used in a variety of biochemical and physiological studies, as it is capable of interacting with various biological molecules.

Scientific Research Applications

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as pharmaceuticals and pesticides. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been used in biochemical and physiological studies, as it is able to interact with various biological molecules. 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has also been used in the synthesis of polymers, as it is capable of forming strong bonds with various other molecules. Finally, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been used in the synthesis of dyes and pigments, as it is able to selectively bind to certain molecules.

Mechanism of Action

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is capable of interacting with various biological molecules through a variety of mechanisms. 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde can form strong covalent bonds with certain molecules, such as proteins, carbohydrates, and lipids. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde can interact with certain molecules through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions allow 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde to interact with and modify the structure and function of various biological molecules.
Biochemical and Physiological Effects
4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been shown to have a variety of biochemical and physiological effects. 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been shown to inhibit the growth of various bacteria and fungi, as well as the activity of certain enzymes. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been shown to inhibit the growth of certain cancer cells, as well as the activity of certain viruses. Finally, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is a versatile and powerful chemical compound that is ideal for use in laboratory experiments. 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is a highly reactive compound, making it an ideal reagent for organic synthesis. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is relatively easy and inexpensive to obtain, making it an ideal choice for laboratory experiments. However, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is a highly hazardous compound and should be handled with caution. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is highly volatile and should be stored in a cool, dry place.

Future Directions

The future of 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde is promising, as it is a highly versatile and powerful chemical compound. 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has a variety of potential applications in the synthesis of organic compounds, as well as in biochemical and physiological studies. In addition, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has potential applications in the synthesis of polymers, dyes and pigments, and other materials. Finally, 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde has potential applications in the development of new drugs and treatments for various diseases and disorders.

Synthesis Methods

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde can be synthesized from 4-chlorobenzaldehyde and 2,2,2-trifluoroethanol in a two-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2,2,2-trifluoroethanol in the presence of a base, such as potassium hydroxide, to produce the desired product. The second step involves the oxidation of the product with a suitable oxidizing agent, such as hydrogen peroxide, to yield the desired aldehyde. This method of synthesis has been used in the synthesis of various organic compounds and is a relatively easy and efficient way to produce 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde involves the reaction of 2-chloro-1,1,2-trifluoroethanol with benzaldehyde in the presence of an acid catalyst to form the desired product.", "Starting Materials": [ "2-chloro-1,1,2-trifluoroethanol", "Benzaldehyde", "Acid catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-chloro-1,1,2-trifluoroethanol to a reaction flask", "Add benzaldehyde to the reaction flask", "Add a small amount of acid catalyst to the reaction flask", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent (e.g. diethyl ether)", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and concentrate the solvent under reduced pressure", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

1579-53-9

Product Name

4-(2-chloro-1,1,2-trifluoroethoxy)benzaldehyde

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.6

Purity

95

Origin of Product

United States

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